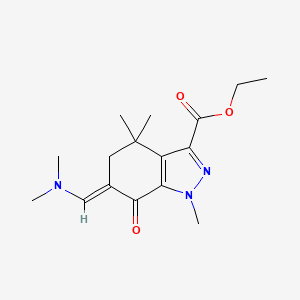
Ethyl 6-((dimethylamino)methylene)-1,4,4-trimethyl-7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-((dimethylamino)methylene)-1,4,4-trimethyl-7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is a complex organic compound with a unique structure that includes an indazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-((dimethylamino)methylene)-1,4,4-trimethyl-7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a substituted indazole with ethyl cyanoacetate in the presence of a base, followed by the addition of dimethylformamide dimethyl acetal (DMF-DMA) to introduce the dimethylamino group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-((dimethylamino)methylene)-1,4,4-trimethyl-7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Ethyl 6-((dimethylamino)methylene)-1,4,4-trimethyl-7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of advanced materials with specific properties, such as polymers and nanomaterials
Mechanism of Action
The mechanism of action of Ethyl 6-((dimethylamino)methylene)-1,4,4-trimethyl-7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indazole derivatives and related heterocyclic compounds, such as:
- 3-Methyl-6-nitro-1H-indazole
- N2,3-Dimethyl-6-nitro-2H-indazole
- Various pyrimidine and thiazole derivatives .
Uniqueness
Ethyl 6-((dimethylamino)methylene)-1,4,4-trimethyl-7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is unique due to its specific combination of functional groups and structural features
Biological Activity
Ethyl 6-((dimethylamino)methylene)-1,4,4-trimethyl-7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate (commonly referred to as ETM) is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
ETM is characterized by a complex molecular structure that includes an indazole core, a carboxylate group, and a dimethylamino substituent. The molecular formula is C15H20N2O3, and its structural attributes are crucial for its biological interactions.
Table 1: Structural Characteristics of ETM
| Property | Value |
|---|---|
| Molecular Formula | C15H20N2O3 |
| Molecular Weight | 276.34 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
Antitumor Activity
Recent studies have indicated that ETM exhibits significant antitumor properties. In vitro assays demonstrated that ETM effectively inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Case Study: Breast Cancer Cell Lines
A study conducted on MCF-7 breast cancer cells revealed that treatment with ETM resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM after 48 hours of exposure, indicating potent cytotoxicity.
Antimicrobial Activity
ETM has also shown promising antimicrobial activity against a range of bacterial strains. In particular, it was effective against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Efficacy of ETM
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The biological activity of ETM is hypothesized to stem from its ability to interact with specific molecular targets within cells. Preliminary studies suggest that ETM may inhibit certain kinases involved in cell signaling pathways critical for tumor growth and survival.
Pharmacokinetics
Understanding the pharmacokinetics of ETM is essential for evaluating its therapeutic potential. Current data suggest moderate absorption with a half-life of approximately 4 hours in animal models. Further studies are needed to elucidate its metabolism and excretion pathways.
Properties
Molecular Formula |
C16H23N3O3 |
|---|---|
Molecular Weight |
305.37 g/mol |
IUPAC Name |
ethyl (6E)-6-(dimethylaminomethylidene)-1,4,4-trimethyl-7-oxo-5H-indazole-3-carboxylate |
InChI |
InChI=1S/C16H23N3O3/c1-7-22-15(21)12-11-13(19(6)17-12)14(20)10(9-18(4)5)8-16(11,2)3/h9H,7-8H2,1-6H3/b10-9+ |
InChI Key |
PYGISCRUAORRMV-MDZDMXLPSA-N |
Isomeric SMILES |
CCOC(=O)C1=NN(C2=C1C(C/C(=C\N(C)C)/C2=O)(C)C)C |
Canonical SMILES |
CCOC(=O)C1=NN(C2=C1C(CC(=CN(C)C)C2=O)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















